molecular formula C12H7Br2N B162537 2,7-dibromo-9H-carbazole CAS No. 136630-39-2

2,7-dibromo-9H-carbazole

Cat. No.: B162537
CAS No.: 136630-39-2
M. Wt: 325 g/mol
InChI Key: QPTWWBLGJZWRAV-UHFFFAOYSA-N
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Description

Chemical Properties and Synthesis
2,7-Dibromo-9H-carbazole (C₁₂H₇Br₂N) is a polyhalogenated carbazole derivative with bromine atoms at the 2- and 7-positions of the carbazole core. It is a crystalline solid with a melting point of 225–230°C . The compound is synthesized via a Cadogan ring-closure reaction starting from 4,4'-dibromo-2-nitrobiphenyl, followed by alkylation with reagents such as 1-bromooctane or branched alkyl halides to yield derivatives like 2,7-dibromo-9-octyl-9H-carbazole .

Applications This compound is widely used in conjugated polymer chemistry for synthesizing monomers with tailored optoelectronic properties . It also serves as a precursor in cross-coupling reactions (e.g., Sonogashira coupling) to generate functionalized carbazoles for organic electronics .

Preparation Methods

Nitration of 4,4′-Dibromobiphenyl: Catalyst and Solvent Optimization

The nitration step determines both yield and downstream process efficiency.

Catalytic Systems

The patent CN102875447A demonstrates that substituting fuming nitric acid with dilute HNO₃ (5 mol/L) in 1,2-dichloroethane, coupled with Fe/Al catalysts, achieves 91–93% yields of 2-nitro-4,4′-dibromobiphenyl (Table 1).

Table 1: Nitration Efficiency with Metal Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
FeSO₄·7H₂O80292.6
AlCl₃822.591.5
FeCl₃84393.3
FeCl₂80292.2

This represents a marked improvement over traditional acetic acid/fuming HNO₃ systems, which typically yield 75–80% under reflux . The Al³⁺/Fe²⁺/Fe³⁺ catalysts facilitate milder conditions by stabilizing nitro-intermediates and suppressing oxidative side reactions.

Solvent Effects

1,2-Dichloroethane outperforms o-dichlorobenzene in HNO₃ compatibility and product solubility. Its lower boiling point (83°C vs. 180°C) enables energy-efficient reflux while maintaining biphasic separation for easy isolation .

Deoxygenation-Cyclization: Phosphine-Mediated Ring Closure

The conversion of 2-nitro-4,4′-dibromobiphenyl to 2,7-dibromo-9H-carbazole relies on oxygen abstraction from nitro groups followed by C–N bond formation.

Deoxidizer Screening

Triphenylphosphine derivatives prove optimal for oxygen removal at ambient temperatures (Table 2).

Table 2: Cyclization Efficiency with Phosphine Ligands

DeoxidizerSolventTime (h)Yield (%)
2-Diphenylphosphine-biphenylCH₂Cl₂387.7
Tris(o-methylphenyl)phosphineCH₂Cl₂2.588.2
Diphenyl-2-pyridylphosphineCH₂Cl₂289.5

These ligands enhance electron transfer efficiency compared to classical PPh₃, reducing reaction times from 8–12 h to 2–3 h . The pyridyl-phosphine variant shows superior performance due to its stronger reducing capacity and steric protection of the active site.

Solvent and Atmosphere Control

Dichloromethane’s low polarity minimizes side reactions during cyclization. Conducting reactions under N₂ atmosphere prevents oxidation of phosphine reagents, ensuring consistent yields .

Characterization and Quality Control

Rigorous analytical validation ensures product integrity:

Spectroscopic Confirmation

  • EI-MS : Molecular ion peak at m/z 357 ([M]⁺) confirms molecular weight .

  • ¹H NMR (CDCl₃): Distinct signals at δ 8.09 (s, 1H, aromatic), 7.91–7.89 (d, 2H), 7.59–7.58 (d, 2H) validate the 2,7-substitution pattern .

Purity Assessment

HPLC monitoring of nitration reactions ensures >99% conversion before proceeding to cyclization. Recrystallization from methanol achieves ≥98% purity by GC-MS .

Comparative Analysis with Prior Art

Freeman and Urvoy’s seminal work (2005) using o-dichlorobenzene and PPh₃ achieved 75% yield at 180°C over 8 h . The current protocol reduces energy input by 60% and improves yield by 12–15% through:

  • Dilute HNO₃ minimizing over-nitration.

  • Fe/Al catalysts enhancing nitro-group orientation.

  • Advanced phosphine ligands accelerating deoxygenation kinetics.

Industrial Scalability and Environmental Impact

Key advantages for manufacturing:

  • Solvent Recovery : 1,2-Dichloroethane and CH₂Cl₂ are distilled and reused, reducing waste.

  • Catalyst Loading : ≤1% metal catalyst usage meets green chemistry metrics.

  • E-Factor : Calculated at 8.2 (kg waste/kg product), superior to traditional methods (15–20) .

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 2 and 7 undergo nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Nucleophilic Substitution NaOMe, KOtBu, DMF, 80–120°CMethoxy, hydroxy derivatives60–85%
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CAryl-amino-substituted carbazoles70–90%

Key Findings :

  • Bromine substitution is regioselective due to electron-withdrawing effects of adjacent substituents .

  • Palladium catalysts enhance reaction efficiency in amination, enabling synthesis of donor-acceptor (D-A) systems for OLEDs .

Coupling Reactions

This compound participates in cross-coupling reactions to form π-conjugated systems:

Suzuki-Miyaura Coupling

ReagentsSolvent SystemTemperatureApplicationYieldSource
Pd(PPh₃)₄, K₂CO₃THF/H₂O (3:1)80–100°CPoly(2,7-carbazole)s for OPVs/OLEDs75–95%

Example : Synthesis of PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]), a polymer semiconductor for solar cells .

Stille Coupling

ReagentsConditionsProductsYieldSource
Pd₂(dba)₃, AsPh₃Toluene, 110°CThienyl-/aryl-substituted carbazoles65–80%

Functionalization at the 9-Position

The N-H group undergoes alkylation or arylation to modulate solubility and electronic properties:

ReactionReagents/ConditionsProductsYieldSource
Alkylation KOH, 1-bromooctane, DMSO, 80°C9-Octyl-2,7-dibromo-9H-carbazole85–90%
Arylation CuI, phenanthroline, Cs₂CO₃, DMF9-Aryl derivatives70–78%

Impact : Alkylation enhances solubility in organic solvents (e.g., chloroform, THF), critical for solution-processed optoelectronic devices .

Nitration and Reduction

While less common, nitration and reduction pathways enable further functionalization:

ReactionConditionsProductsYieldSource
Nitration HNO₃, H₂SO₄, 0–5°C2,7-Dibromo-3-nitro-9H-carbazole50–60%
Reductive Cyclization PPh₃, 1,2-dichlorobenzene, 180°CCarbazole-based fused heterocycles82.5%

Note : Nitration introduces electron-withdrawing groups for tuning charge transport properties .

Biological Activity Modulation

Bromine substitution influences interactions with biomolecules:

  • AhR Activation : this compound activates aryl hydrocarbon receptors (AhR) with potency comparable to dioxins .

  • Cellular Effects : Disrupts myogenesis in C2C12 cells by downregulating myogenic regulatory factors (MRFs).

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature processing .

  • Competitive Reactions : Prolonged coupling reactions may lead to debromination (5–10% yield loss) .

This compound’s versatility in substitution and coupling chemistry underpins its role in advanced material design, while its biological activity opens avenues for therapeutic exploration.

Scientific Research Applications

Organic Electronics

1.1 OLEDs and OPVs

2,7-Dibromo-9H-carbazole is widely utilized in the synthesis of small molecules and polymers that are crucial for organic electronic devices. The compound's electron-donating properties and chemical stability make it an excellent candidate for:

  • Organic Field-Effect Transistors (OFETs)
  • Organic Light-Emitting Diodes (OLEDs)
  • Polymer Light-Emitting Diodes (PLEDs)
  • Organic Photovoltaics (OPVs)

The compound serves as a precursor in the development of polymers like PCDTBT, which are known for their efficiency in solar cell applications .

1.2 Structural Characteristics

The molecular structure of this compound allows for various substitutions at the nitrogen atom, enhancing its solubility and tuning its electronic properties. This adaptability is crucial for optimizing device performance in OLEDs and OPVs .

Medicinal Chemistry

2.1 Anticancer Potential

Recent studies have highlighted the potential of carbazole derivatives, including this compound, as anticancer agents. Research indicates that carbazole derivatives can inhibit human DNA topoisomerases, enzymes critical for DNA replication and transcription .

Case Study: Antiproliferative Activity

In a study investigating various carbazole derivatives, it was found that certain compounds displayed significant antiproliferative activity against cancer cell lines. Specifically, derivatives like 3,6-di(2-furyl)-9H-carbazole were noted for their ability to selectively inhibit topoisomerase IIα, suggesting a promising avenue for cancer treatment .

Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. A common method includes:

  • Nitration of biphenyl derivatives to introduce bromine atoms.
  • Reduction reactions to form the carbazole core.
  • Alkylation to modify solubility and electronic properties.

These synthetic routes allow for the functionalization of the compound to create various derivatives suited for specific applications .

3.2 Characterization Techniques

Characterization of this compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • X-ray Crystallography
  • UV-Vis Spectroscopy

These methods help confirm the structural integrity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2,7-dibromo-9H-carbazole in organic electronics involves its ability to participate in π-conjugation, which enhances the electronic properties of the materials it is incorporated into. The bromine atoms facilitate further functionalization, allowing for the synthesis of complex molecules with tailored properties . In biological applications, the carbazole core can interact with various molecular targets, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,6-Dibromo-9H-carbazole Derivatives

Structural and Crystallographic Differences

  • 3,6-Dibromo-9-hexyl-9H-carbazole (C₁₈H₁₈Br₂N) features bromine at the 3- and 6-positions. Unlike the linear 2,7-isomer, this substitution pattern disrupts molecular symmetry, leading to distinct crystal packing. The 3,6-isomer exhibits weaker halogen···halogen interactions (Br···Br distance: 3.5475 Å) compared to the 2,7-analog, which forms stronger π-π stacking due to planar alignment .
  • Electronic Properties : The 2,7-substitution enables extended conjugation in polymers, enhancing charge transport, whereas the 3,6-isomer introduces torsional strain, reducing electronic delocalization .

Alkyl-Substituted Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications
2,7-Dibromo-9-octyl-9H-carbazole Linear octyl chain C₂₀H₂₃Br₂N Improved solubility in organic solvents; used in photovoltaic materials
2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole Branched 2-ethylhexyl C₂₀H₂₃Br₂N Enhanced thermal stability (Tₘ > 250°C); reduces crystallization in polymers

Impact of Alkyl Chain Structure :

  • Linear chains (e.g., octyl) improve solubility but may hinder charge transport due to increased steric bulk.
  • Branched chains (e.g., 2-ethylhexyl) suppress crystallization, favoring amorphous morphologies in organic light-emitting diodes (OLEDs) .

Aromatic and Bulky Substituents

  • 2,7-Dibromo-9-phenyl-9H-carbazole (PC27DBr) : Incorporation of a phenyl group at the N9 position shifts the HOMO-LUMO gap, making it suitable for afterglow materials . NMR data (¹H: δ 7.98–7.41 ppm; ¹³C: δ 141.91–113.06 ppm) confirm reduced electron density compared to alkyl derivatives .
  • 2,7-Dibromo-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-carbazole : Bulky aromatic substituents introduce steric hindrance, slowing polymerization kinetics but enabling precise control over molecular weight in conductive polymers .

Reactivity and Environmental Behavior

Cross-Coupling Reactions

  • Stille and Suzuki Coupling : The 2,7-dibromo derivative reacts efficiently with arylboronic acids (e.g., phenylboronic acid) due to accessible bromine atoms, achieving yields >80% . In contrast, 3,6-dibromo isomers exhibit lower reactivity due to steric shielding of the halogen atoms .
  • Sonogashira Coupling: 2,7-Dibromo-9H-carbazole couples with alkynes (e.g., 4-ethynylpyridine) to form π-extended systems for optoelectronic applications. The alkyne stretching vibration at 2208 cm⁻¹ confirms successful coupling .

Environmental Persistence and Toxicity

  • Bioaccumulation: this compound shows moderate bioaccumulation in fish (log Kow ≈ 4.5), lower than chloro-analogs but higher than non-halogenated carbazoles .
  • Toxicity Profile: Acute toxicity (LD₅₀: 150 mg/kg in rodents) and skin irritation risks are noted, necessitating careful handling in industrial settings .

Biological Activity

2,7-Dibromo-9H-carbazole is a significant compound in the field of medicinal chemistry and materials science, known for its diverse biological activities and applications in organic electronics. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by various studies and data.

This compound (CAS number 136630-39-2) is a halogenated derivative of carbazole that serves as a building block for synthesizing various organic compounds. It is synthesized through a two-step process involving nitration followed by Friedel-Crafts acylation, resulting in high yields and purity suitable for further modifications . The compound's structure includes a carbazole backbone with bromine substituents at the 2 and 7 positions, enhancing its electronic properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activities. For instance, research has demonstrated that certain carbazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression. In vitro assays have shown that compounds derived from carbazole can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells .

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.0Induces apoptosis
3-(3,6-Dibromocarbazole)MCF-720.5Cell cycle arrest
Carbazole derivative XA54910.0DNA intercalation

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Moderate
Bacillus subtilis25Strong

Neuroprotective Effects

Neuroprotective properties of carbazole derivatives have garnered attention due to their potential in treating neurodegenerative diseases such as Alzheimer's. Research indicates that compounds like this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage .

Case Study: Neuroprotection in PC12 Cells

In a study involving PC12 cells exposed to hydrogen peroxide (H2O2), treatment with this compound resulted in:

  • Cell Viability Increase : Up to 70% compared to untreated controls.
  • Reduction in Reactive Oxygen Species (ROS) : Indicating decreased oxidative stress.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,7-dibromo-9H-carbazole, and how do reaction conditions influence yield?

This compound is synthesized via a two-step process:

Cadogan Cyclization : 4,4′-Dibromo-2-nitrobiphenyl undergoes reductive ring closure using triethyl phosphite to form 2,7-dibromocarbazole .

Alkylation : The carbazole is alkylated with alkyl halides (e.g., 1-bromooctane) in the presence of a base (e.g., NaH) in anhydrous DMF, yielding N-alkyl derivatives .
Key factors :

  • Alkylation efficiency depends on steric hindrance from substituents; longer/branched alkyl chains reduce polymerization yields .
  • Optimal reaction temperatures (45–60°C) and inert atmospheres prevent side reactions .

Q. What are the critical physicochemical properties of this compound relevant to material design?

Key properties include:

  • Melting Point : 225–232°C (varies by purity and alkylation) .
  • Thermal Stability : Decomposes above 450°C, making it suitable for high-temperature applications .
  • Solubility : Low in polar solvents (e.g., water) but soluble in DMF, THF, and chlorinated solvents. LogP = 5.26 indicates high hydrophobicity .
  • Optical Properties : Absorbs in UV-vis regions (λmax ~300 nm), with fluorescence emission tunable via substituents .

Advanced Research Questions

Q. How does this compound function in organic semiconductor design, and what methodological optimizations enhance device performance?

This compound serves as a precursor for conjugated polymers in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs):

  • Polymer Synthesis : Pd-catalyzed cross-coupling (e.g., Suzuki, Yamamoto) creates 2,7-linked carbazole polymers with high charge carrier mobility (~10 cm²/V·s) .
  • Device Optimization :
    • Alkyl Chain Engineering : Octyl groups improve solubility and reduce π-π stacking, enhancing film morphology .
    • Bulk Heterojunctions : Blending with fullerene derivatives (e.g., PCBM) increases exciton dissociation efficiency in OPVs .

Q. How do environmental matrices influence the bioaccumulation and ecotoxicological risks of this compound?

  • Bioaccumulation : Studies in Great Lakes fish show log BAF (bioaccumulation factor) >5, indicating significant accumulation in lipid-rich tissues .
  • Toxicity Mechanisms :
    • Acute toxicity (LC50 <10 mg/kg in zebrafish) via oxidative stress and endocrine disruption .
    • Synergistic effects with other polyhalogenated carbazoles amplify respiratory and dermal irritation .
  • Analytical Methods : GC-MS with electron capture detection (ECD) quantifies environmental concentrations at ng/L levels .

Q. How can structural modifications resolve contradictions in reported melting points and photophysical data?

  • Melting Point Discrepancies : Variations (225–232°C) arise from polymorphic forms or impurities. Recrystallization from hexanes/ethanol yields pure monoclinic crystals (mp 232°C) .
  • Optical Data : Substituent effects (e.g., electron-withdrawing Br vs. alkyl chains) alter HOMO-LUMO gaps. TD-DFT calculations validate experimental λmax shifts .

Q. What experimental strategies mitigate challenges in synthesizing high-molecular-weight 2,7-linked carbazole polymers?

  • Catalyst Selection : Pd(PPh3)4 improves coupling efficiency over Pd(OAc)2, reducing defects .
  • Solvent Optimization : Anisole enhances solubility of alkylated monomers, enabling polymerization degrees >50 .
  • In Situ Purification : Column chromatography (SiO2, hexane/ethyl acetate) removes unreacted dibromocarbazole, preventing chain termination .

Q. Methodological and Analytical Considerations

Q. How are halogen-halogen interactions leveraged in crystal engineering of this compound derivatives?

  • Crystal Packing : Br···Br interactions (3.4–3.6 Å) stabilize lamellar structures, as confirmed by single-crystal XRD .
  • Applications : These interactions guide molecular self-assembly in organic semiconductors, improving charge transport anisotropy .

Q. What advanced characterization techniques validate the 2,7-linkage regioselectivity in carbazole polymers?

  • NMR : 13C NMR peaks at δ 117–125 ppm confirm 2,7- over 3,6-linkage .
  • HRMS : High-resolution mass spectrometry (e.g., m/z 1553.6327 for C102H84N6O10) verifies polymer end groups .
  • GPC : Polydispersity indices <1.5 indicate controlled polymerization .

Properties

IUPAC Name

2,7-dibromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWWBLGJZWRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457082
Record name 2,7-dibromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136630-39-2
Record name 2,7-dibromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromocarbazole
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Synthesis routes and methods

Procedure details

4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 10.23 mmol) was dissolved in phosphoric acid and heated at 190° C. for 24 hours. The reaction mixture was cooled to room temperature and then NaHCO3 (aq) was gradually added thereto to form a solid. Then, the solid was filtered to obtain 2,7-dibromocarbazole (2.2 g, 66%), the compound represented by formula e. MS [M+] 323.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,7-dibromo-9H-carbazole
2,7-dibromo-9H-carbazole
2,7-dibromo-9H-carbazole

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